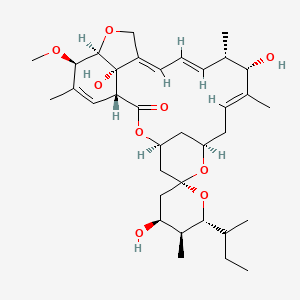

Avermectin A2a aglycone

Description

Structure

3D Structure

Properties

Molecular Formula |

C35H52O9 |

|---|---|

Molecular Weight |

616.8 g/mol |

IUPAC Name |

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',12,24-trihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C35H52O9/c1-8-19(2)30-23(6)28(36)17-34(44-30)16-26-15-25(43-34)13-12-21(4)29(37)20(3)10-9-11-24-18-41-32-31(40-7)22(5)14-27(33(38)42-26)35(24,32)39/h9-12,14,19-20,23,25-32,36-37,39H,8,13,15-18H2,1-7H3/b10-9+,21-12+,24-11+/t19?,20-,23-,25+,26-,27-,28-,29-,30+,31+,32+,34-,35+/m0/s1 |

InChI Key |

LYBOOCMZYUURMK-IYDKXMBSSA-N |

Isomeric SMILES |

CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O)\C)O)C |

Canonical SMILES |

CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)O)C)O)C |

Origin of Product |

United States |

Biosynthesis of Avermectin Aglycones in Streptomyces Avermitilis

Genetic Basis of Avermectin (B7782182) Biosynthesis

The production of avermectin is orchestrated by a large set of genes meticulously organized within the S. avermitilis chromosome. This genetic blueprint dictates the assembly-line-like synthesis of the avermectin backbone and its subsequent modifications.

The avermectin biosynthesis gene cluster spans a region of approximately 95 kilobases and contains at least 18 open reading frames (ORFs) that direct the synthesis of the avermectin polyketide, its modification, and the synthesis and attachment of the oleandrose (B1235672) sugar moieties. asm.orgresearchgate.net The core of this cluster is dedicated to the formation of the aglycone. asm.orgpnas.org

The genes are organized into functional groups. The aveA genes (aveA1, aveA2, aveA3, aveA4) encode the large, multifunctional polyketide synthases (PKSs). pnas.orgresearchgate.net Interspersed with and flanking these are genes responsible for post-PKS modifications, such as aveC, aveD, aveE, and aveF. nih.gov The aveB genes are primarily involved in the biosynthesis and glycosylation of the oleandrose sugar, a process that falls outside the scope of aglycone formation. nih.gov A key regulatory gene, aveR, is also located within the cluster and plays a pivotal role in controlling the expression of the other biosynthetic genes. pnas.orgnih.gov The organization of these genes is critical for the efficient and coordinated production of the avermectin molecule. researchgate.net

Table 1: Key Genes in the Avermectin Aglycone Biosynthesis Cluster

| Gene | Function |

|---|---|

aveA (A1, A2, A3, A4) |

Encode the multifunctional Polyketide Synthase (PKS) enzymes responsible for assembling the polyketide chain. pnas.orgresearchgate.net |

aveC |

Encodes an enzyme with dual functionality: catalysis of the C22-C23 dehydration and formation of the spiroketal. nih.govnih.gov |

aveD |

Encodes a C5-O-methyltransferase that methylates the hydroxyl group at the C5 position. nih.gov |

aveE |

Encodes a cytochrome P450 monooxygenase responsible for the formation of the furan (B31954) ring. nih.govnih.gov |

aveF |

Encodes a C5-ketoreductase that reduces the keto group at the C5 position. nih.gov |

aveR |

Encodes a positive regulatory protein that controls the transcription of the avermectin biosynthetic genes. pnas.orgnih.govresearchgate.net |

The backbone of the avermectin aglycone is assembled by a type I modular polyketide synthase (PKS) system. wikipedia.org This system is composed of four giant, multifunctional proteins, designated AVES 1, AVES 2, AVES 3, and AVES 4, encoded by the aveA genes. pnas.orgoup.com These proteins are organized into 12 modules, each responsible for one cycle of polyketide chain elongation. pnas.orgresearchgate.net

Each module contains a set of enzymatic domains that catalyze specific reactions. The minimal domains for a module include an acyltransferase (AT) domain, which selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA), a ketosynthase (KS) domain that catalyzes the condensation reaction to elongate the polyketide chain, and an acyl carrier protein (ACP) domain that holds the growing chain. wikipedia.orgacs.org Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present in a module to modify the β-keto group formed after each condensation, leading to variations in the final structure. nih.gov The specific arrangement and combination of these domains within the 12 modules of the avermectin PKS dictate the precise structure of the macrolide core. pnas.orggenelibs.com The process begins with a loading module that primes the PKS with a starter unit, and a thioesterase (TE) domain at the end of the final module catalyzes the release and cyclization of the completed polyketide chain to form the macrolide lactone ring. pnas.org

The expression of the avermectin biosynthetic genes is tightly controlled to ensure that production occurs at the appropriate time and level. oup.com A key player in this regulation is the aveR gene, which is located within the gene cluster. pnas.orgnih.gov The protein product of aveR, AveR, is a positive regulator, meaning it activates the transcription of the other ave genes. nih.govresearchgate.net Inactivation of the aveR gene results in the complete cessation of avermectin production, highlighting its critical role. nih.govresearchgate.net

AveR belongs to the LAL (Large ATP-binding regulators of the LuxR family) of transcriptional regulators. nih.gov It is believed to control the expression of both the PKS genes and the genes involved in post-PKS modifications. nih.govoup.com Interestingly, while AveR is essential for production, overexpression of the aveR gene can also lead to a complete loss of avermectin synthesis, suggesting that the concentration of the AveR protein must be maintained within a specific range for optimal function. nih.govresearchgate.net Other regulatory proteins, such as AveT, a TetR-family transcriptional regulator, have also been identified and are thought to indirectly influence avermectin production by affecting the transcription of aveR. asm.orgnih.gov

Enzymatic Pathways Leading to Avermectin Aglycone Formation

The biosynthesis of the avermectin aglycone is a multi-step enzymatic process that begins with the assembly of a linear polyketide chain, followed by a series of precise modifications to yield the final complex structure.

The assembly of the avermectin polyketide chain begins with the selection of a starter unit by the loading module of the PKS. For the "a" series of avermectins, such as A2a, the starter unit is 2-methylbutyryl-CoA, which is derived from the amino acid L-isoleucine. nih.govnih.gov For the "b" series, the starter unit is isobutyryl-CoA, derived from L-valine. nih.govgoogle.com

Following the loading of the starter unit, the polyketide chain is elongated through the sequential addition of 12 extender units. oup.com The acyltransferase (AT) domain of each of the 12 PKS modules selects either malonyl-CoA (leading to the incorporation of an acetate (B1210297) unit) or methylmalonyl-CoA (leading to the incorporation of a propionate (B1217596) unit). oup.com Isotope labeling studies have confirmed that the avermectin aglycone is formed from the condensation of seven acetate units (from malonyl-CoA) and five propionate units (from methylmalonyl-CoA) with the initial starter unit. pnas.orgnih.gov The specific sequence of these extender units is dictated by the order of the modules in the PKS assembly line. researchgate.net

Table 2: Precursors for Avermectin Aglycone Biosynthesis

| Precursor | Role | Origin |

|---|---|---|

| 2-methylbutyryl-CoA | Starter unit for "a" series avermectins (e.g., A2a). nih.govnih.gov | Derived from L-isoleucine. nih.gov |

| isobutyryl-CoA | Starter unit for "b" series avermectins. nih.govgoogle.com | Derived from L-valine. nih.gov |

| methylmalonyl-CoA | Extender unit, incorporates a propionate unit. oup.com | Primary metabolism. |

| malonyl-CoA | Extender unit, incorporates an acetate unit. oup.com | Primary metabolism. |

After the linear polyketide chain is assembled and cyclized into the macrolide lactone, a series of crucial modifications occur to form the final avermectin aglycone. pnas.orgnih.gov These reactions are catalyzed by enzymes encoded by genes located within the ave cluster.

C22-23 Dehydration by AveC: The aveC gene product is a unique enzyme responsible for the dehydration at the C22-C23 position, which distinguishes the "2" series of avermectins (like A2a) from the "1" series. nih.gov AveC also plays a role in the formation of the characteristic spiroketal ring system of the avermectins. nih.gov It has been shown to possess dual functionality, acting as both a spirocyclase and a dehydratase. nih.govresearchgate.net

Furan Ring Formation by AveE: The formation of the dihydrobenzofuran ring system is catalyzed by the aveE gene product, a cytochrome P450 hydroxylase. nih.govnih.gov This enzyme is thought to catalyze the closure of the furan ring between C6 and C8a. nih.gov

Keto Reduction by AveF: The aveF gene encodes a ketoreductase that specifically reduces the keto group at the C5 position of the aglycone intermediate. nih.gov

C5 O-methylation by AveD: The final modification to the aglycone core is the O-methylation of the hydroxyl group at the C5 position. This reaction is catalyzed by the S-adenosylmethionine-dependent O-methyltransferase encoded by the aveD gene. nih.gov The presence of this methyl group is a defining feature of the avermectin A series.

These post-PKS modifications are essential for the biological activity of the avermectin molecule and demonstrate the remarkable enzymatic machinery that has evolved in Streptomyces avermitilis to produce this potent compound.

Spiroketal Formation

A key structural feature of avermectin A2a aglycone is the spiroketal ring system. The formation of this spiroketal is a critical step in the biosynthetic pathway and is catalyzed by the enzyme AveC. nih.govacs.org This enzyme facilitates the stereospecific spiroketalization of a dihydroxy-ketone polyketide intermediate. acs.org The reaction proceeds after the formation of the hexene ring and the 16-membered macrolide but before the formation of the hexahydrobenzofuran unit. nih.govacs.org The AveC enzyme exhibits a dual function, not only catalyzing the spiroketal formation but also an optional dehydration, which contributes to the diversity of avermectin structures produced. nih.govacs.org The enzymatic control of this reaction ensures the correct stereochemistry of the spiroketal, a feature that was likely underestimated in its importance in natural product biosynthesis. nih.govacs.org

Intermediates in Avermectin Aglycone Biosynthesis (e.g., 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone)

The biosynthesis of avermectin aglycones proceeds through a series of stable intermediates. One of the key early intermediates is 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone. pnas.orgnih.gov This compound represents the initial polyketide-derived aglycone before undergoing further modifications. pnas.org Studies involving blocked mutants of S. avermitilis have been instrumental in isolating and identifying such intermediates. For instance, furan ring-free aglycones, including 6,8a-seco-6,8a-deoxy-5-keto avermectin B1a and B2a, have been isolated from the fermentation broth of these mutant strains. nih.gov Feeding these isolated compounds to other blocked mutants has confirmed their status as direct precursors to the avermectin aglycones in the biosynthetic pathway. nih.gov The formation of this seco-intermediate is a result of the polyketide synthase activity, which assembles the backbone from acetate and propionate units. pnas.org

Production Optimization Strategies through Fermentation and Genetic Engineering

To enhance the production of avermectin aglycones, various strategies focusing on fermentation optimization and genetic engineering of S. avermitilis have been developed. These approaches aim to increase the yield and direct the biosynthesis towards the desired aglycone products.

The development of mutant strains of S. avermitilis has been a cornerstone in the production of avermectin aglycones. These mutants are often generated through mutagenesis using agents like N-methyl-N'-nitro-N-nitrosoguanidine. google.com One notable mutant is S. avermitilis Agly-1, which is characterized by its inability to produce glycosylated avermectins, leading to the accumulation of avermectin aglycones A1a and A2a. google.com

Mutations in the ave gene cluster have been targeted to create strains that produce specific aglycones. For example, mutants with defects in the aveA genes, which encode the polyketide synthase, can lead to the cessation of avermectin production. Conversely, mutations in genes responsible for glycosylation, such as the aveB genes, result in the accumulation of aglycones. nih.gov Genetic recombination studies have helped to classify avermectin-nonproducing mutants into different groups, including those that produce only the aglycon and those that can convert the aglycon to the final glycosylated product. asm.org

Table 1: Examples of S. avermitilis Mutant Strains for Aglycone Production

| Mutant Strain | Genotype/Phenotype | Key Outcome | Reference(s) |

| S. avermitilis Agly-1 | Lacks glycosylation ability | Produces primarily avermectin aglycones A1a and A2a | google.com |

| aveE mutant (K2057) | Defective in furan ring formation | Produces 6,8a-seco-6,8a-deoxy derivatives of avermectins | nih.gov |

| IPT 85-62 | Second-generation mutant from MMS treatment | Avermectin-aglycone-producing mutant | researchgate.net |

Metabolic engineering offers a more targeted approach to improving avermectin aglycone production. By manipulating specific genes in the biosynthetic pathway, it is possible to enhance the flux towards the desired products. Overexpression of the aveC gene has been shown to improve the yield of ivermectin, a derivative of avermectin. researchgate.netnih.gov

Engineering the supply of precursor molecules is another effective strategy. Overexpression of genes involved in the β-oxidation pathway (fadD and fadAB) can increase the availability of acyl-CoA precursors for avermectin biosynthesis, leading to higher titers. nih.gov Furthermore, introducing genes from other organisms, such as those involved in the cyanobacterial CO2-concentrating mechanism (bicA and ecaA), can enhance the carboxylation of acetyl-CoA and propionyl-CoA, thereby boosting the supply of malonyl- and methylmalonyl-CoA precursors. nih.gov A combination of these strategies, such as engineering the aveC gene and co-overexpressing precursor supply genes, has resulted in significant increases in avermectin B1a production in industrial strains. nih.gov

Feeding studies with labeled precursors have been fundamental in elucidating the biosynthetic pathway of avermectins. Early studies using 14C and 13C labeled precursors revealed that acetate and propionate are incorporated into the avermectin backbone, although they are also rapidly oxidized to CO2. nih.gov The S-methyl group of methionine was found to be a direct precursor for the three methoxyl groups in the avermectin structure. nih.gov

Feeding [1-13C]glucose resulted in specific labeling of the oleandrose moiety and carbons in the aglycone derived from the methyl of acetate, while feeding [U-13C]glucose demonstrated that the entire avermectin molecule is derived from glucose carbons. nih.gov More recent strategies involve feeding specific primer acids to mutant strains that lack the ability to synthesize the natural starter units. For example, S. avermitilis mutants deficient in branched-chain 2-oxo acid dehydrogenase can be fed various primer acids to produce novel, non-natural avermectin aglycones. google.com

Advanced fermentation techniques are being explored to enhance avermectin production. One such technique is the application of nanosecond pulsed electric fields (nsPEFs). nih.govresearchgate.net This method involves subjecting the S. avermitilis culture to brief, high-voltage electric pulses. nih.gov

Studies have shown that treatment with nsPEFs can significantly increase avermectin production. For example, applying 20 pulses of nsPEFs at 15 kV/cm resulted in a 42% increase in avermectin production and shortened the fermentation time from 7 to 5 days. nih.govresearchgate.net The mechanism behind this enhancement is believed to be related to changes in the cellular environment, such as a decreased oxidation-reduction potential and an increased temperature of the liquid medium, which can improve cell growth and fermentation efficiency. nih.govresearchgate.net Furthermore, nsPEFs have been shown to upregulate the expression of key regulatory genes in the avermectin biosynthetic pathway, such as aveR and malE. nih.govresearchgate.net

Table 2: Effect of nsPEFs on Avermectin Production

| nsPEF Parameters | Effect on Avermectin Production | Impact on Fermentation Time | Reference(s) |

| 20 pulses at 15 kV/cm | 42% increase | Reduced from 7 to 5 days | nih.govresearchgate.net |

| 20 pulses at 10 kV/cm and 20 kV/cm | Significant effect on proliferation | Not specified | nih.govresearchgate.net |

| 100 pulses at 30 kV/cm | Obvious inhibition of agents | Not specified | nih.govresearchgate.net |

Molecular Mechanism of Action of Avermectin Aglycones Invertebrate Target Focus

Interactions with Invertebrate Neurotransmitter Receptors

The primary mode of action for avermectin (B7782182) aglycones involves the disruption of neurotransmission by binding to specific ligand-gated ion channels in the nerve and muscle cells of invertebrates. wikipedia.orgnih.govdrugbank.com This interaction is highly specific to channels found in protostomes (a major group of invertebrate animals), which explains the compound's wide margin of safety in mammals. wikipedia.orgosu.edu

The principal molecular target for avermectin aglycones is the glutamate-gated chloride ion channel (GluClR), a type of receptor exclusive to invertebrates like nematodes and arthropods. wikipedia.orgosu.eduresearchgate.netplos.orgfrontiersin.org Avermectins act as allosteric modulators of these channels, meaning they bind to a site on the receptor distinct from the glutamate-binding site. scispace.com This binding enhances the effect of the neurotransmitter glutamate (B1630785), essentially locking the channel in an open state. wikipedia.orgosu.edumdpi.com This potentiation occurs at nanomolar concentrations, highlighting the high affinity of avermectins for this target. frontiersin.orgnih.gov The activation of GluClRs in the pharyngeal muscle and motor neurons of nematodes is a key factor leading to their paralysis and starvation. plos.org Studies on the nematode Caenorhabditis elegans were instrumental in identifying and cloning the avermectin-sensitive GluClR, confirming its role as the primary target. nih.gov

Ligand Binding Dynamics and Receptor Modulation

The binding of an avermectin aglycone to a GluClR is a dynamic process that profoundly modulates the receptor's function. The compound binds to a site within the transmembrane domain of the receptor, at the interface between adjacent subunits. frontiersin.orgscispace.comnih.gov This binding event stabilizes the receptor in an open conformation. scispace.com

The consequence of this receptor modulation is a significant and sustained increase in the permeability of the cell membrane to chloride ions. wikipedia.orgnih.gov This massive influx of negatively charged chloride ions into the nerve or muscle cell leads to a state of hyperpolarization, where the cell's membrane potential becomes more negative than its resting potential. wikipedia.orgresearchgate.netnih.gov This hyperpolarized state makes the neuron or muscle cell less responsive to excitatory stimuli, effectively shutting down signal transmission. wikipedia.orgnih.gov Early studies demonstrated that avermectin-induced currents develop over seconds and are essentially irreversible, distinguishing their action from the rapid, reversible activation by neurotransmitters. frontiersin.org

| Receptor Target | Ligand Action | Primary Effect on Ion Flow | Resulting Change in Membrane Potential |

|---|---|---|---|

| Glutamate-Gated Chloride Channel (GluClR) | Positive Allosteric Modulator (enhances glutamate effect) | Sustained influx of Chloride (Cl⁻) ions | Hyperpolarization |

| Gamma-Aminobutyric Acid (GABA) Receptor | Modulator (minor effects) | Increased influx of Chloride (Cl⁻) ions | Hyperpolarization |

Downstream Cellular and Neurophysiological Effects in Target Organisms

The hyperpolarization of nerve and muscle cells induced by avermectin aglycones has severe downstream consequences for the target invertebrate. The blockage of electrical signal transmission leads to a flaccid paralysis of the somatic and pharyngeal muscles. wikipedia.orgresearchgate.netplos.orgnih.gov

In parasitic nematodes, the paralysis of the pharynx prevents feeding, leading to starvation. plos.org Simultaneously, the paralysis of the body wall muscles renders the worm immobile, preventing it from maintaining its position within the host. These combined effects ultimately result in the death of the parasite. researchgate.netplos.org In insects, the disruption of neuromuscular transmission causes ataxia, paralysis, and cessation of feeding, which are lethal. nih.gov

| Target System | Neurophysiological Effect | Organism-Level Consequence |

|---|---|---|

| Pharyngeal Muscles (Nematodes) | Inhibition of muscle contraction | Inability to feed, leading to starvation |

| Somatic Musculature (Nematodes, Insects) | Flaccid paralysis | Immobility, inability to maintain position in host |

| Nervous System (General) | Blockage of inhibitory neurotransmission | Ataxia, paralysis, and eventual death |

Structural Basis of Ligand-Receptor Recognition

Insights from X-ray crystallography have been crucial in elucidating the structural basis for the interaction between avermectins and their target receptors. The crystal structure of the C. elegans glutamate-gated chloride channel (GluClα) in complex with ivermectin (a derivative of avermectin) revealed the precise binding site. frontiersin.orgscispace.com

The drug binds to a pocket located in the transmembrane domain, at a cleft formed at the interface of two adjacent receptor subunits. frontiersin.orgnih.gov This binding site is distinct from the agonist binding site located in the extracellular domain. scispace.com The structure showed that ivermectin binding induces a global conformational change that propagates from the transmembrane domain to the neurotransmitter binding site and, crucially, stabilizes the ion channel in an open state. frontiersin.orgscispace.com This allosteric mechanism, where binding at one site influences a distant site on the protein, is fundamental to the compound's potent activity. These structural studies provide a molecular blueprint for understanding the high affinity and specificity of avermectins for invertebrate GluClRs and can aid in the design of new anthelmintic agents. nih.govnih.gov

Structure Activity Relationship Sar and Derivatization of Avermectin Aglycones

Analysis of Key Structural Motifs for Biological Activity

The biological activity of Avermectin (B7782182) A2a aglycone is intrinsically linked to its complex chemical architecture. The core of the molecule is a 16-membered macrocyclic lactone ring, which is fundamental to its antiparasitic and insecticidal properties. nih.gov Several structural motifs are critical in defining the potency and spectrum of its activity.

Macrolide Ring: The large lactone ring serves as the foundational scaffold for the molecule. Its specific conformation and the spatial arrangement of its substituents are crucial for binding to target receptors in invertebrates. nih.gov

C5 Position: Avermectin A2a aglycone is a member of the "A" series of avermectins, characterized by a methoxy (B1213986) group (-OCH₃) at the C5 position. annualreviews.orgsci-hub.se This contrasts with the "B" series compounds, which possess a hydroxyl group (-OH) at this position. Generally, the B-series compounds are markedly more biologically active than their A-series counterparts, suggesting the C5-hydroxyl group is a key contributor to potency. sci-hub.senobelprize.org

C22-C23 Position: As a "2" series avermectin, this compound features a single bond between carbons 22 and 23 and a hydroxyl group at C23. annualreviews.org The "1" series avermectins have a double bond at this position. The reduction of the C22-C23 double bond to a single bond, as seen in the conversion of avermectin B1 to ivermectin, has been shown to enhance the spectrum of activity and improve safety. nobelprize.org

C26 Position: The substituent at the C25 position (adjacent to C26) distinguishes the "a" and "b" components of avermectins. In the "a" series, including Avermectin A2a, this position holds a secondary butyl group. annualreviews.org The "b" series features an isopropyl group at this position. annualreviews.org

The aglycone nature of the molecule means it lacks the disaccharide (α-L-oleandrosyl-α-L-oleandrose) moiety typically found at the C13 position of the parent avermectin. nih.gov While this sugar group can significantly influence properties, its removal to form the aglycone reveals the core structure responsible for the fundamental biological activity and provides a target for further chemical modification. nih.govsemanticscholar.org

Semi-Synthetic and Synthetic Strategies for Avermectin Aglycone Modification

Modification of the avermectin structure, including the aglycone, has been a key strategy for developing new derivatives with improved properties. Both semi-synthetic and fully synthetic approaches have been explored.

Semi-Synthetic Strategies:

Hydrolysis: The most direct method to obtain avermectin aglycones is through the acid-catalyzed hydrolysis of the parent avermectin. For example, treating Avermectin A2a with methanol (B129727) containing sulfuric acid cleaves the glycosidic bond at C13, removing the oleandrose (B1235672) sugars to yield the A2a aglycone. researchgate.net

Catalytic Hydrogenation: A pivotal semi-synthetic modification in the avermectin family is the selective reduction of the C22-C23 double bond. Using catalysts like Wilkinson's catalyst, "1" series avermectins can be converted to "2" series compounds, a strategy famously used to create ivermectin from avermectin B1. nobelprize.org

Biosynthetic Engineering: It is possible to generate aglycones directly through fermentation by using mutant strains of the producing organism, Streptomyces avermitilis. Strains with blocked or modified genes in the glycosylation pathway (e.g., aveB genes) or O-methyltransferase genes (aveD) can be used to produce specific aglycones or alter the ratio of A- and B-series compounds. kitasato-u.ac.jpgoogleapis.com For instance, a mutant strain known as Agly-1 was reported to produce almost exclusively avermectin aglycones A1a and A2a. googleapis.com

Synthetic Strategies:

Total Synthesis: The complete chemical synthesis of avermectins and their aglycones is a highly complex endeavor due to the numerous stereocenters and intricate ring systems. However, total synthesis offers the ultimate flexibility to create novel analogues that are inaccessible through semi-synthesis or biosynthesis. acs.org Key challenges in total synthesis include the stereocontrolled formation of the polyketide chain and the macrocyclization to form the 16-membered ring.

Design and Evaluation of Novel Non-Natural Avermectin Aglycone Derivatives

The design of novel avermectin derivatives aims to enhance potency, broaden the activity spectrum, and overcome resistance. researchgate.net This often involves targeted modifications at specific sites on the aglycone scaffold.

One successful strategy involves modifying the avermectin molecule at the 4"-position of the oleandrose sugar to create compounds like emamectin (B195283) benzoate, which exhibits unprecedented potency against lepidopteran pests. cotton.org While this modification is on the glycosylated form, similar principles of targeted derivatization are applied to the aglycone.

Research has focused on creating libraries of new avermectin analogues and evaluating their biological activities. For example, a series of novel avermectin derivatives were synthesized and tested against various pests, including mites, aphids, and nematodes. researchgate.net The results showed that specific modifications could lead to significantly enhanced activity compared to the parent compound.

| Compound | Target Pest | Activity (LC50 in µM) | Comparison to Avermectin |

|---|---|---|---|

| Avermectin (Reference) | Tetranychus cinnabarinus (Mite) | 0.013 | - |

| Compound 9j | Tetranychus cinnabarinus (Mite) | 0.005 | 2.5-fold more active |

| Compound 16d | Tetranychus cinnabarinus (Mite) | 0.002 | 4.7-fold more active |

| Avermectin (Reference) | Aphis craccivora (Aphid) | 52.234 | - |

| Compound 9g | Aphis craccivora (Aphid) | 5.634 | ~8-fold more active |

Another innovative approach is the generation of "non-natural" avermectins by manipulating the biosynthetic pathway. googleapis.com By providing specific carboxylic acid precursors to mutant strains of S. avermitilis that are unable to produce the natural starter units (isobutyryl-CoA or 2-methylbutyryl-CoA), novel derivatives with different C25 substituents can be created. googleapis.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net QSAR studies on avermectin derivatives have provided valuable insights for designing more potent molecules. nih.gov

These analyses have shown that the insecticidal and acaricidal potency of avermectin analogues is significantly influenced by several key factors: researchgate.net

Degree of Branching: The branching of substituents, particularly at the C25 position, affects the biological activity.

Number of Double Bonds: The presence and position of double bonds within the macrocyclic ring influence the molecule's conformation and electronic properties, which in turn affect its activity.

Electronic Distribution: The distribution of charge across the molecule is also a determinant of its interaction with biological targets.

QSAR models can predict the activity of yet-to-be-synthesized compounds, guiding chemists to focus their efforts on derivatives with the highest probability of success, thereby accelerating the discovery of new and effective agents. researchgate.netnih.gov

Impact of Specific Structural Alterations on Target Binding Affinity and Selectivity

The primary mechanism of action for avermectins is the potentiation of glutamate-gated chloride channels (GluCls), which are specific to invertebrates. sci-hub.sewikipedia.org This leads to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately paralysis of the parasite. wikipedia.org Specific structural alterations to the this compound can have a profound impact on its binding affinity and selectivity for these channels.

C5 Position: The presence of a methoxy group at C5 in this compound, as opposed to a hydroxyl group in the B-series, generally results in lower potency. nobelprize.org This indicates that the C5-hydroxyl group likely forms a crucial hydrogen bond or has a more favorable electronic interaction within the target binding site, enhancing affinity.

C13 Position: The absence of the disaccharide at C13 defines the aglycone. While the sugars are not strictly required for activity, their removal significantly alters the molecule's properties and its relationship to the milbemycin class of compounds. semanticscholar.org This position provides a convenient handle for chemical modification to alter solubility and other pharmacokinetic properties without abolishing the core activity. nih.gov

C22-C23 Position: Saturation of the C22-C23 double bond (as is the case in A2a) can modulate the activity spectrum and improve the safety profile. nobelprize.org This modification subtly alters the conformation of the southern portion of the molecule, which can influence how it docks with the GluCl receptor.

These structure-activity relationships highlight the intricate connection between the chemical fine-tuning of the avermectin aglycone scaffold and its resulting biological function, guiding the rational design of next-generation antiparasitic agents.

Biotechnological Applications and Research Tool Development

Engineered Biosynthesis for Production of Specific Avermectin (B7782182) Aglycones and Derivatives (e.g., 22,23-dihydroavermectins)

The biosynthesis of avermectins is a complex process orchestrated by a modular polyketide synthase (PKS) system in the bacterium Streptomyces avermitilis. researchgate.netmdpi.com This modular nature has become a prime target for genetic engineering to produce specific avermectin aglycones and novel derivatives. researchgate.neta-z.lu A key focus of these efforts has been the production of 22,23-dihydroavermectins, the direct precursors to the commercially significant compound ivermectin, which is typically produced via chemical hydrogenation of avermectin B1. nih.govacs.org

Researchers have successfully engineered S. avermitilis strains to produce 22,23-dihydroavermectins directly through fermentation. researchgate.net This is achieved by targeted modification of the avermectin PKS. Specifically, the region of the aveA1 gene that encodes the dehydratase (DH) and ketoreductase (KR) domains within module 2 of the avermectin PKS is replaced. researchgate.netnih.gov This module is naturally responsible for creating the double bond at the C22-C23 position. By swapping this region with a DNA fragment that includes a dehydratase (DH), enoylreductase (ER), and ketoreductase (KR) domain set from other PKS pathways, the double bond is reduced, yielding the 22,23-dihydro form. researchgate.net

Successful domain substitutions have been accomplished using modules from various sources, including module 4 of the pikromycin (B1677795) PKS from Streptomyces venezuelae, module 13 from the rapamycin (B549165) PKS, and module 3 from the oligomycin (B223565) PKS. researchgate.netnih.gov For instance, replacing the DH and KR domains of module 2 in S. avermitilis Olm73-12 with the DH, ER, and KR domains from module 4 of the pikromycin PKS resulted in mutant strains that could produce 22,23-dihydroavermectin B1a. nih.gov While initial yields from such engineered strains were often low and produced a mixture of components, further optimization has led to significant improvements. researchgate.netnih.gov

In a different approach, replacing the entire aveA1 gene, which encodes the loading domain and the first two modules of the AVM PKS, with the corresponding milA1 gene from the milbemycin biosynthetic pathway led to the production of novel chimeric compounds. asm.org An engineered strain, S. avermitilis MHJ1011, produced two new derivatives, 25-methyl-22,23-dihydroavermectin and 25-ethyl-22,23-dihydroavermectin, at a total titer of 3,400 mg/liter. asm.org These compounds were named tenvermectin A and tenvermectin B, respectively. asm.org

Table 1: Examples of Engineered Biosynthesis of Avermectin Derivatives

| Engineered Strain | Genetic Modification | Source of Foreign Genetic Material | Resulting Product(s) | Reference(s) |

|---|---|---|---|---|

| S. avermitilis Olm73-12 mutant | Replacement of DH2 and KR2 domains in avermectin PKS. | DH, ER, and KR domains from module 4 of pikromycin PKS. | 22,23-dihydroavermectin B1a, Avermectin B1a, Avermectin B2a. | nih.gov |

| S. avermitilis OI-31 | Domain substitution in avermectin PKS. | Domains from rapamycin, pikromycin, or oligomycin PKS. | Ivermectin (22,23-dihydroavermectin). | researchgate.net |

Use of Avermectin Aglycones as Biochemical Probes in Channel Research

Avermectin aglycones, the macrocyclic lactone core of avermectins without the disaccharide moiety, serve as valuable biochemical probes for studying ion channels, particularly glutamate-gated chloride channels (GluCls) in invertebrates. researchgate.netnih.govplos.org These channels are the primary targets for the biological activity of avermectins. researchgate.netplos.org The interaction of avermectins with GluCls enhances the effects of glutamate (B1630785), leading to an influx of chloride ions that causes hyperpolarization, which in turn results in the paralysis of nerve and muscle cells in invertebrates. nih.govwikipedia.org

By using the aglycone form, researchers can investigate the fundamental structural requirements for binding and activation of these channels, independent of the influence of the sugar groups. Studies have shown that avermectin aglycones can interact with GluCls, sometimes eliciting different responses compared to their glycosylated counterparts. For example, ivermectin aglycone is a potent inhibitor of nematode larval development but is reported to be devoid of the paralytic activity associated with ivermectin, suggesting that the aglycone and the full compound may modulate channel function in distinct ways. scbt.com This allows for a decoupling of different biological effects and a more nuanced understanding of the channel's response to ligands.

The expression of specific GluCl subunits, such as GluClα and GluClβ from Caenorhabditis elegans, in systems like Xenopus oocytes allows for detailed electrophysiological analysis. nih.gov In such systems, avermectins and their aglycones can be applied to directly measure the resulting chloride currents. nih.gov These experiments have demonstrated that certain subunits can form homomeric channels that are gated irreversibly by avermectin. nih.gov The use of avermectin aglycones in binding assays and molecular docking studies helps to identify key amino acid residues within the channel that are crucial for drug interaction. nih.gov This information is critical for building homology models of the channels and understanding the precise molecular interactions, such as hydrogen bonds, that stabilize the drug within the binding pocket located between transmembrane domains. nih.gov

Synthetic Biology Approaches for Pathway Redesign and Diversification

Synthetic biology offers a powerful toolkit for the rational redesign and diversification of the avermectin biosynthetic pathway, moving beyond simple modifications to create novel molecular structures. a-z.lunih.gov These approaches aim to overcome the limitations of traditional genetic engineering and random mutagenesis by employing predictable and controllable design strategies. nih.govnih.gov The core principle involves treating biological systems as a collection of standardized parts (genes, promoters, terminators) that can be assembled into new devices and modules to construct a more efficient and versatile biological system. nih.govillinois.edu

For avermectin production, synthetic biology strategies focus on two main areas: improving the production of existing compounds and generating new, structurally diverse analogues. a-z.lunih.gov This is facilitated by the increasing availability of genome sequences, an understanding of the biosynthetic and regulatory pathways, and advanced DNA assembly techniques. nih.govillinois.edu Combinatorial biosynthesis, a key synthetic biology strategy, involves mixing and matching genes and domains from different natural product pathways to create "unnatural" natural products. nih.gov For example, the modular nature of the avermectin PKS is highly amenable to this approach, allowing for the swapping of entire modules or individual catalytic domains to alter the polyketide backbone. researchgate.netnih.gov

Furthermore, synthetic biology enables the refactoring and expression of entire biosynthetic gene clusters in heterologous hosts. nih.gov The 81-kb avermectin gene cluster has been cloned and expressed in a heterologous Streptomyces coelicolor host, demonstrating the feasibility of moving complex pathways into optimized chassis organisms for improved production or specialized chemistry. nih.gov Advanced strategies also involve fine-tuning gene expression at transcriptional and translational levels by engineering promoters and ribosome binding sites, or scaffolding biosynthetic enzymes to direct metabolic flux, thereby optimizing the pathway for the production of a desired compound. illinois.edu These multidisciplinary approaches are crucial for accelerating the discovery of new avermectin analogues with potentially improved properties. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation | Brief Description |

|---|---|---|

| Avermectin A2a aglycone | - | The macrocyclic lactone core of Avermectin A2a, lacking the oleandrose (B1235672) sugar moieties. |

| 22,23-dihydroavermectin | - | A derivative of avermectin where the double bond at C22-C23 is reduced. A precursor to ivermectin. researchgate.net |

| Ivermectin | IVM | A semi-synthetic derivative of Avermectin B1, produced by the reduction of the C22-C23 double bond. nih.gov |

| Ivermectin aglycone | - | The macrocyclic lactone core of ivermectin. scbt.com |

| Tenvermectin A | TVM A | A novel, engineered avermectin derivative (25-methyl-22,23-dihydroavermectin). asm.org |

| Tenvermectin B | TVM B | A novel, engineered avermectin derivative (25-ethyl-22,23-dihydroavermectin). asm.org |

| Pikromycin | - | A macrolide antibiotic whose PKS genes have been used in avermectin pathway engineering. nih.gov |

| Rapamycin | - | An immunosuppressant macrolide whose PKS genes have been used in avermectin pathway engineering. researchgate.net |

| Oligomycin | - | A macrolide antibiotic whose PKS genes have been used in avermectin pathway engineering. researchgate.net |

Mechanisms of Resistance in Target Organisms Molecular/genetics

Molecular Basis of Avermectin (B7782182) Resistance (e.g., target site mutations in glutamate-gated chloride channels)

The primary molecular target for avermectins in invertebrates is the glutamate-gated chloride channel (GluCl). cambridge.orgwikipedia.orgresearchgate.net These channels are ligand-gated ion channels found in the nerve and muscle cells of invertebrates. cambridge.org Avermectins act as allosteric modulators, locking the GluCls in an open state, which leads to an influx of chloride ions. nih.gov This hyperpolarizes the cell membrane, inhibiting nerve signal transmission and causing paralysis and death of the organism. wikipedia.org

The most well-documented mechanism of resistance to avermectins involves mutations in the genes encoding subunits of these GluCls. wikipedia.org These mutations can reduce the binding affinity of avermectins to the channel, thereby diminishing their effect. Several studies have identified specific amino acid substitutions in GluCl subunits that confer resistance in various pest species.

For instance, in the diamondback moth, Plutella xylostella, a novel V263I mutation (valine to isoleucine) in the GluCl was identified in field populations exhibiting high levels of resistance to abamectin (B1664291). nih.gov In the parasitic nematode Cooperia oncophora, which affects cattle, mutations in the GluClα3 and GluClβ subunits have been linked to ivermectin resistance. mcgill.camcgill.ca One specific mutation, L256F (leucine to phenylalanine) in the GluClα3 subunit, was found to be solely responsible for a significant decrease in sensitivity to both ivermectin and moxidectin. nih.govmcgill.ca Similarly, various mutations and polymorphisms in GluCl subunits have been associated with avermectin resistance in the model organism Caenorhabditis elegans and the parasitic nematode Haemonchus contortus. cambridge.orgnih.gov

These findings demonstrate that single point mutations in the target protein can significantly reduce the efficacy of avermectin-based compounds.

Table 1: Examples of GluCl Mutations Conferring Avermectin Resistance

| Organism | Avermectin Compound | Gene/Subunit | Mutation | Effect on Sensitivity | Reference(s) |

|---|---|---|---|---|---|

| Plutella xylostella | Abamectin | GluCl | V263I | High level of resistance | nih.gov |

| Cooperia oncophora | Ivermectin, Moxidectin | GluClα3 | L256F | Decreased sensitivity | nih.govmcgill.ca |

| Cooperia oncophora | Ivermectin | GluClα3 | E114G, V235A | Associated with resistance | nih.gov |

| Tetranychus urticae | Abamectin | GluCl3 | G326E | Abolishes agonist activity | biotaxa.org |

Genetic Studies of Resistance Development (e.g., UDP-glycosyltransferase activity)

Genetic studies have revealed that resistance to avermectins is often polygenic, involving more than just target-site mutations. annualreviews.org A significant body of research points to the role of detoxification genes, particularly those encoding UDP-glycosyltransferases (UGTs), in the development of resistance. nih.govwiley.com UGTs are phase II detoxification enzymes that increase the water solubility of xenobiotics by conjugating them with a sugar moiety, facilitating their excretion. researchgate.netrjsvd.com

In the two-spotted spider mite, Tetranychus urticae, a notorious agricultural pest, the overexpression of UGT genes has been strongly correlated with abamectin resistance. One study identified a specific UGT gene, TuUGT201D3, that was significantly overexpressed in an abamectin-resistant strain compared to a susceptible one. nih.gov The activity of UGTs was higher in the resistant strain, and silencing the TuUGT201D3 gene via RNA interference led to decreased UGT activity and increased mortality when the mites were treated with abamectin. nih.gov Similar findings have been reported in the carmine (B74029) spider mite, Tetranychus cinnabarinus, where the UGT gene UGT201D3 was also found to be highly expressed and inducible by abamectin in a resistant strain. nih.gov Recombinant UGT201D3 protein was shown to effectively metabolize abamectin in vitro. nih.gov

These genetic studies highlight that enhanced metabolic detoxification, driven by the upregulation of specific genes like UGTs, is a key strategy employed by pests to develop resistance to avermectins. researchgate.net In some cases, the evolution of resistance may involve changes in the chromatin structure and the spatial organization of DNA, leading to elevated expression of detoxification-related genes. mdpi.com

Biochemical Mechanisms of Detoxification or Sequestration (e.g., UGT enzymes)

Beyond target-site insensitivity, organisms have evolved sophisticated biochemical defense systems to metabolize, detoxify, and eliminate foreign compounds like avermectins. nih.gov These toxicokinetic resistance mechanisms prevent the pesticide from reaching its target site in sufficient concentrations to be effective. nih.gov Several major enzyme families are involved in this process.

UDP-glycosyltransferases (UGTs): As discussed previously, UGTs play a crucial role. researchgate.net They are phase II enzymes that conjugate lipophilic compounds, such as avermectins, with sugars, rendering them more water-soluble and easier to excrete. researchgate.netrjsvd.com Studies in Tetranychus urticae have shown that recombinant UGTs can glycosylate a range of acaricides, including abamectin. scispace.com

Cytochrome P450 Monooxygenases (P450s or CYPs): This large family of enzymes is central to phase I metabolism, where they introduce reactive or polar groups into xenobiotics. nih.govresearchgate.net Increased activity of P450s is a common mechanism of resistance to many pesticides, including avermectins. annualreviews.orgnih.gov For example, in the Colorado potato beetle, abamectin resistance was largely attributed to increased detoxification mediated by P450s. annualreviews.org Similarly, in malaria-vector mosquitoes, P450-mediated detoxification is considered a more significant pathway for ivermectin resistance than excretion pumps. nih.gov

Esterases (CarE): These enzymes hydrolyze ester bonds, which can deactivate certain pesticides. annualreviews.orgd-nb.info In some abamectin-resistant strains of the Colorado potato beetle and the tick Rhipicephalus microplus, enhanced esterase activity has been observed, suggesting a role in detoxification. annualreviews.orgnih.gov

ATP-Binding Cassette (ABC) Transporters: These membrane proteins act as efflux pumps, actively transporting a wide range of substances, including toxins, out of cells. nih.govnih.gov Overexpression of ABC transporters can reduce the intracellular concentration of avermectins, contributing to resistance. mdpi.comnih.gov In ivermectin-resistant Rhipicephalus microplus, ABC transporters were found to play the most significant role in detoxification compared to other enzyme families. nih.gov

Table 2: Major Enzyme Families Involved in Avermectin Detoxification

| Enzyme/Protein Family | Function | Organism(s) Implicated in Resistance | Reference(s) |

|---|---|---|---|

| Cytochrome P450s (CYPs) | Oxidation, hydroxylation (Phase I) | Plutella xylostella, Tetranychus urticae, Colorado potato beetle, Anopheles gambiae | annualreviews.orgnih.govtubitak.gov.tr |

| UDP-glycosyltransferases (UGTs) | Conjugation with sugars (Phase II) | Tetranychus urticae, Tetranychus cinnabarinus, Plutella xylostella | nih.govnih.govnih.gov |

| Esterases (CarE) | Hydrolysis | Colorado potato beetle, Tetranychus urticae, Rhipicephalus microplus | annualreviews.orgnih.govtubitak.gov.tr |

| Glutathione (B108866) S-transferases (GSTs) | Conjugation with glutathione (Phase II) | Tetranychus urticae, Anopheles gambiae, Rhipicephalus microplus | nih.govd-nb.infotubitak.gov.tr |

| ABC Transporters | Efflux pumps | Rhipicephalus microplus, Tetranychus urticae, Bombyx mori | mdpi.comnih.gov |

Strategies to Circumvent Resistance at a Research Level (e.g., novel structural modifications)

The rise of avermectin resistance necessitates the development of strategies to overcome or mitigate this challenge. At the research level, several promising avenues are being explored.

One major strategy is the synthesis of novel avermectin analogues . By modifying the core structure of avermectin, chemists aim to create new compounds that can evade existing resistance mechanisms. d-nb.inforesearchgate.net For example, modifications at the C25 position of the avermectin backbone have led to the development of doramectin, a commercialized analogue. d-nb.info Research has shown that creating derivatives with different substitutions can result in compounds with significantly enhanced insecticidal activity against resistant strains. d-nb.inforesearchgate.net The development of emamectin (B195283) benzoate, a semi-synthetic derivative, demonstrated unprecedented potency against a wide range of lepidopteran pests and was not cross-resistant with other commercial insecticides at the time of its introduction. researchgate.net

Another approach involves combinatorial biosynthesis , where genes from different microbial biosynthetic pathways are combined to produce hybrid molecules. This technique has been used to create novel ivermectin analogues with enhanced insecticidal activity by swapping domains within the polyketide synthase (PKS) enzymes that build the macrolide core. d-nb.info

The use of synergists is also a viable strategy. Synergists are chemicals that, while having little to no pesticidal activity on their own, can enhance the effectiveness of an active ingredient by inhibiting the target organism's detoxification enzymes. annualreviews.orgtubitak.gov.tr For example, piperonyl butoxide (PBO) is a well-known inhibitor of cytochrome P450 enzymes and has been shown to suppress abamectin resistance in some insect strains. annualreviews.org

Finally, research into combination therapies suggests that using multiple anthelmintics with different modes of action can slow the development of resistance. nih.govelifesciences.org This approach reduces the selection pressure for resistance to any single compound. An innovative research direction proposes the use of compounds that enhance glutamate (B1630785) clearance in the synapse, which could potentially resensitize resistant nematodes to ivermectin. elifesciences.org

These research-level strategies, from rational drug design and biosynthesis to the tactical use of synergists and combination therapies, are vital for extending the lifespan and efficacy of the avermectin class of compounds.

Analytical and Spectroscopic Methodologies in Avermectin Aglycone Research

Advanced Chromatographic Techniques for Separation and Purification (e.g., HPLC, LC-MS)

The isolation and quantification of Avermectin (B7782182) A2a aglycone are primarily achieved through advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are central to this research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of avermectins and their aglycones. google.comnih.gov The separation is typically performed using reverse-phase columns, such as C8 or C18, which separate compounds based on their hydrophobicity. tandfonline.comfda.gov Given that aglycones lack the sugar moieties of their parent compounds, they are less polar and thus have different retention times. The earliest HPLC methods for avermectins utilized their strong ultraviolet (UV) absorption around 245 nm for detection. nih.gov For enhanced sensitivity, especially in complex biological matrices, fluorescence detection can be employed after a derivatization step that converts the avermectin molecule into a highly fluorescent product. nih.govnih.gov In some analyses, multiple detectors like a UV detector and an evaporative light-scattering detector (ELSD) are used in series to analyze both chromophoric and non-chromophoric components from a sample. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity, making them ideal for identifying and quantifying Avermectin A2a aglycone, even at trace levels in complex mixtures like plasma, soil, or water. wellcomeopenresearch.orgresearchgate.netnih.gov These methods couple the powerful separation capabilities of HPLC with the precise mass detection of mass spectrometry. tandfonline.com Techniques such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used to ionize the analyte before it enters the mass spectrometer. researchgate.netusda.gov The high resolution offered by modern mass spectrometers allows for the accurate determination of molecular weight and elemental composition, aiding in the identification of not only the target compound but also its metabolites and degradation products. tandfonline.comresearchgate.net Sample preparation for LC-MS analysis often involves a clean-up step, such as solid-phase extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to remove interfering matrix components. researchgate.netusda.govwaters.com

Table 1: Examples of Chromatographic Conditions for Avermectin Analysis

| Technique | Column | Mobile Phase | Detector | Application | Source(s) |

|---|---|---|---|---|---|

| HPLC | ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm) | Gradient of 5 mM NH₄OAc (pH 9.5) and ACN/MeOH/DCM | Diode Array Detector (DAD) at 245 nm | Separation of avermectin and degradation products | tandfonline.com |

| HPLC | Kinetex-C8 (100 mm × 4.6 mm) | Gradient of water-acetonitrile-isopropanol and 100% acetonitrile | UV at 252 nm | Assay and estimation of related substances | researchgate.net |

| HPLC with Fluorescence | C18 column | Acetonitrile and water | Fluorescence (Ex: 365 nm, Em: 475 nm) after derivatization | Determination in liver tissue | nih.gov |

| LC-MS/MS | Agilent Poroshell 120 EC-C18 (50mm × 3.0mm) | Acetonitrile: 2 mM ammonium (B1175870) formate (B1220265) with 0.5% formic acid (90:10, v/v) | Triple Quadrupole MS (Positive Ionization) | Quantification in plasma and whole blood | wellcomeopenresearch.org |

| LC-MS/MS | Not specified | Not specified | Tandem Mass Spectrometry with APCI | Determination in water, sediment, and soil | researchgate.netnih.gov |

Spectroscopic Techniques for Structural Elucidation (e.g., advanced NMR, high-resolution MS, X-ray crystallography for binding complexes)

The definitive identification and structural characterization of this compound require a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the complex three-dimensional structure of avermectin derivatives. researchgate.net Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are used to determine the connectivity of atoms within the macrocyclic lactone backbone. researchgate.net These techniques were critical in the initial structure determination of the avermectin family, helping to piece together the pentacyclic structure, including the spiroketal and hexahydrobenzofuran segments. sci-hub.se The NMR spectrum of an aglycone is distinct from its glycosylated parent compound, notably lacking the signals corresponding to the oleandrose (B1235672) sugar units. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. researchgate.net This technique is invaluable for confirming the identity of this compound and for characterizing unknown degradation products or metabolites by comparing their fragmentation profiles with the parent compound. tandfonline.comresearchgate.net Tandem mass spectrometry (MS/MS) experiments generate characteristic fragment ions that can pinpoint specific structural features, such as modifications to the macrocyclic ring. tandfonline.com

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure and absolute stereochemistry. sci-hub.se While a specific crystal structure for this compound is not widely reported, the methodology has been successfully applied to closely related compounds like avermectin B2a aglycone. acs.org This technique involves crystallizing the pure compound and diffracting X-rays off the crystal lattice to generate an electron density map, from which the precise position of every atom can be determined. sci-hub.se In the context of drug discovery, co-crystallizing a ligand like an avermectin aglycone with its target protein can reveal the atomic-level interactions within the binding site. frontiersin.orgmigrationletters.com This information is critical for understanding the mechanism of action and for the rational design of new, more potent analogues. migrationletters.comresearchgate.net

Table 2: Application of Spectroscopic Techniques to Avermectin Aglycone Research

| Technique | Information Provided | Relevance to this compound | Source(s) |

|---|---|---|---|

| ¹H and ¹³C NMR | Detailed connectivity of the carbon-hydrogen framework; confirmation of functional groups. | Elucidates the complex macrocyclic structure and confirms the absence of sugar moieties. | researchgate.netresearchgate.netnih.gov |

| High-Resolution MS (HRMS) | Provides exact mass and elemental composition; fragmentation patterns for structural confirmation. | Confirms molecular formula (C₃₅H₅₂O₉) and helps identify metabolites and degradation products. | tandfonline.comresearchgate.netmetabolomicsworkbench.org |

| X-ray Crystallography | Absolute three-dimensional atomic arrangement and stereochemistry of a molecule in its crystalline state. | Determines the precise conformation of the aglycone and can visualize its binding interactions with target proteins. | sci-hub.seacs.orgfrontiersin.org |

Bioassays for In Vitro Activity Assessment (e.g., cell-free extract assays for enzyme activity)

In vitro bioassays are essential for understanding the biological activity of this compound and for studying the enzymes involved in its biosynthesis. databiotech.co.il These assays provide a controlled environment to study specific molecular interactions outside the complexity of a living organism. databiotech.co.il

Cell-free extract assays are particularly useful for investigating the enzymatic steps in the avermectin biosynthetic pathway. nih.gov For instance, researchers have used cell-free extracts from Streptomyces avermitilis to demonstrate the activity of avermectin aglycone dTDP-oleandrose glycosyltransferase, the enzyme that attaches the oleandrose sugars to the aglycone core. nih.gov Such assays can establish that the enzyme is specific for a particular sugar donor (dTDP-oleandrose) and can utilize various avermectin aglycones, including A2a aglycone, as acceptors. nih.gov These experiments are crucial for mapping biosynthetic pathways and for genetic engineering efforts aimed at producing novel avermectin derivatives. nobelprize.org

Other in vitro enzyme assays can be used to screen for the inhibitory or modulatory effects of avermectin aglycones on specific protein targets. databiotech.co.iloup.com For example, studies have examined the effects of various avermectins on the activity of bovine carbonic anhydrase using an esterase activity assay, which measures the enzymatic conversion of a substrate colorimetrically. tandfonline.com Furthermore, binding assays using membrane fractions isolated from organisms like Caenorhabditis elegans have been developed to characterize the specific binding sites of avermectins and to correlate binding affinity with in vivo effects. nih.gov These assays are fundamental in drug discovery for identifying molecular targets and understanding structure-activity relationships. databiotech.co.ilnih.gov

Table 3: Examples of Bioassays in Avermectin Research

| Assay Type | System/Components | Purpose | Relevance to Aglycones | Source(s) |

|---|---|---|---|---|

| Enzyme Activity Assay | Cell-free extracts of S. avermitilis, avermectin aglycones, dTDP-oleandrose | To demonstrate the activity and substrate specificity of glycosyltransferase enzymes. | Confirms that aglycones are the direct substrates for glycosylation in the biosynthetic pathway. | nih.gov |

| Enzyme Inhibition Assay | Purified bovine carbonic anhydrase (bCA), various avermectins, NPA (substrate) | To determine the in vitro inhibitory effects of avermectins on a specific enzyme. | Allows for screening of aglycones against various molecular targets to uncover new biological activities. | tandfonline.com |

| Radioligand Binding Assay | Crude membrane fraction from C. elegans, tritiated ivermectin ([³H]IVM) | To identify and characterize specific high-affinity binding sites for avermectins in a target organism. | Helps to understand the molecular basis of action and structure-activity relationships for aglycones. | nih.gov |

| Helicase Activity Assay | Recombinant flavivirus NS3 helicase, ivermectin | To test for inhibition of viral enzyme activity. | Provides a platform to screen aglycones for novel antiviral properties. | oup.com |

Environmental Fate and Ecological Interactions of Avermectins Research Perspective

Pathways of Degradation in Environmental Matrices (e.g., soil, water)

The environmental persistence and degradation of avermectins are dictated by their physicochemical properties, which include low water solubility and a high affinity for binding to organic matter and soil particles. publications.gc.camdpi.com The aglycone form, such as Avermectin (B7782182) A2a aglycone, is a key intermediate in both the biosynthesis and degradation of the parent avermectin compounds. semanticscholar.orgmdpi.com

In soil, avermectins are primarily degraded through microbial action. nih.gov The half-life of related compounds like abamectin (B1664291) (a mixture of B1a and B1b avermectins) in soil under aerobic conditions is estimated to be between two and eight weeks. nih.gov The degradation process in soil can lead to the formation of more polar products, including the aglycone and monosaccharide derivatives of the parent compound. semanticscholar.org Studies on the application of radiolabelled Avermectin B1a to soil have shown that residues bind tightly to the soil, limiting their movement and uptake by rotational crops. acs.org

In aqueous environments, photodegradation is a major pathway for avermectin breakdown. publications.gc.ca Research on ivermectin, the 22,23-dihydro derivative of Avermectin B1, demonstrates rapid degradation in water. When exposed to clear skies near the surface of water, ivermectin's half-life is approximately 12 hours in summer and 39 hours in winter. publications.gc.ca As a thin film, its photodegradation half-life can be as short as 3 hours. publications.gc.ca The breakdown of the parent molecule through processes like hydrolysis or photodegradation can yield the aglycone. For instance, laboratory studies have shown that Avermectin A2a can be converted to its aglycone through acid-catalyzed alcoholysis. researchgate.net These degradation products, including Avermectin A2a aglycone, are generally more polar than the parent compounds. semanticscholar.org

Interactive Table: Degradation Half-life of Related Avermectins in Environmental Matrices

| Compound | Matrix | Condition | Half-life (t½) | Source(s) |

|---|---|---|---|---|

| Abamectin (Avermectin B1) | Soil | Aerobic | 2 - 8 weeks | nih.gov |

| Ivermectin | Soil/Feces | Aerobic | 7 - 14 days | nih.gov |

| Ivermectin | Water (Surface) | Photodegradation (Summer) | < 12 hours | publications.gc.ca |

| Ivermectin | Water (Surface) | Photodegradation (Winter) | 39 hours | publications.gc.ca |

Microbial Transformation and Bioremediation Studies

Microbial activity is fundamental to both the synthesis and degradation of avermectins. The biosynthesis of all avermectins, including Avermectin A2a, within the soil actinomycete Streptomyces avermitilis proceeds through the formation of an aglycone core. mdpi.comnih.gov This aglycone is subsequently modified and glycosylated to produce the final, complex avermectin compounds. mdpi.com Researchers have developed mutant strains of S. avermitilis that are blocked at the glycosylation step and thus produce only avermectin aglycones, such as A1a and A2a. googleapis.com

The same microbial world that produces avermectins also holds the key to their breakdown. Several studies have focused on identifying microorganisms capable of degrading avermectin residues in the environment, a process known as bioremediation. Research has identified bacterial strains with the ability to utilize abamectin as a source of carbon and energy. researchgate.net Strains such as Bacteroidetes endosymbiont LYH, isolated from activated sludge, and various Pseudomonas species have demonstrated the ability to degrade avermectins. researchgate.net For the LYH strain, optimal degradation conditions were found at a temperature of 30°C and a pH of 7.0–8.0. researchgate.net

These findings indicate that microbial transformation is a critical process in the environmental breakdown of avermectins. The enzymatic machinery of these microbes can cleave the glycosidic bonds, yielding the aglycone, and further break down the macrocyclic lactone ring, ultimately reducing the environmental concentration of the compound. researchgate.net

Effects on Non-Target Invertebrate Organisms at an Ecological Level (e.g., dung fauna, benthic organisms)

Avermectins are potent neurotoxins to invertebrates, acting as positive allosteric modulators of glutamate-gated chloride channels, which leads to paralysis and death. semanticscholar.orgwikipedia.org Consequently, the release of avermectins into the environment, primarily through the feces of treated livestock, poses a significant risk to non-target invertebrate populations. publications.gc.canih.gov

Dung fauna, particularly dung beetles (Coleoptera: Scarabaeidae), are highly susceptible. Studies on species like Onthophagus binodis and Onthophagus ferox have shown that dung from cattle treated with avermectins can cause increased larval mortality, reduced egg production, and inhibited ovariole development. nih.govresearchgate.net These effects can persist for several weeks post-treatment, disrupting the crucial ecological role these beetles play in dung decomposition and nutrient cycling. nih.gov

Benthic organisms are also at risk due to the tendency of avermectins to bind to sediments in aquatic ecosystems. publications.gc.canih.gov The high adsorption coefficient of these compounds means they are likely to accumulate in sediment rather than the water column, posing a threat to sediment-dwelling organisms. publications.gc.ca Studies have shown high toxicity to the water flea Daphnia magna and various amphipods. nih.govnih.gov

However, the toxicity of avermectin degradation products appears to be lower than that of the parent compounds. A key study found that the more polar degradation products of ivermectin, which include its monosaccharide and aglycone forms, were less toxic to daphnids. semanticscholar.org This suggests that while the parent Avermectin A2a molecule would be expected to have effects similar to other avermectins, its degradation to the this compound likely represents a step toward detoxification in the environment. semanticscholar.org

Interactive Table: Ecotoxicity of Related Avermectins to Non-Target Invertebrates

| Compound | Test Organism | Species | Endpoint | Value (ppb or µg/kg) | Source(s) |

|---|---|---|---|---|---|

| Abamectin | Water Flea | Daphnia magna | 48h LC50 | 0.34 ppb | nih.gov |

| Ivermectin | Water Flea | Daphnia magna | 48h LC50 | 0.025 ppb | nih.gov |

| Ivermectin | Echinoderm | Asterias rubens | 10-day LC50 | 23,000 µg/kg | semanticscholar.org |

Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a sample population. Data for this compound specifically is limited; the table reflects data for closely related and commercially prominent avermectins to provide ecological context.

Emerging Research Areas and Future Perspectives for Avermectin A2a Aglycone

Discovery of Novel Biological Activities (excluding clinical trials)

While the primary significance of Avermectin (B7782182) A2a aglycone lies in its role as a precursor to the highly effective antiparasitic avermectins, recent research has begun to shed light on its own intrinsic biological activities. wikipedia.orgnobelprize.org Studies have demonstrated that avermectin compounds, including their aglycone forms, possess a range of biological effects. kitasato-u.ac.jpsci-hub.se

Recent metabolomic analyses have identified Avermectin A2a aglycone as a potential agent in plant defense. In a study investigating the interaction between sorghum plants, the pathogenic fungus Fusarium graminearum, and the biocontrol bacterium Serratia marcescens, this compound was among the metabolites significantly up-regulated in response to infection. nih.gov This suggests a potential role for the aglycone in mediating plant defense mechanisms against fungal pathogens. nih.gov Natural compounds produced by biocontrol bacteria, including this compound, are being explored as potential seed treatments to control Fusarium and promote plant growth. nih.gov

Furthermore, the broader class of avermectins, from which the aglycone is derived, has been shown to have activity against a wide spectrum of insects and mites, in addition to their well-known anthelmintic properties. sci-hub.se While the B-series components of avermectins are generally more biologically active, the exploration of the A-series aglycones, such as A2a, for specific activities is an ongoing area of interest. sci-hub.se The discovery of these novel biological activities opens up new avenues for the potential application of this compound in agriculture and biotechnology, independent of its conversion to the final glycosylated avermectin products.

Unexplored Biosynthetic Pathways and Enzymes

The biosynthesis of avermectins, including the A2a aglycone, is a complex process orchestrated by a large gene cluster in Streptomyces avermitilis. wikipedia.orgnih.gov This process can be broadly divided into three main stages: the formation of the initial aglycone by polyketide synthases (PKS), modification of this aglycone, and finally, glycosylation. nih.govpnas.orgnih.gov While significant progress has been made in elucidating this pathway, several aspects, particularly concerning the specific enzymes and their precise mechanisms, remain to be fully understood.

The initial polyketide chain of the avermectin aglycone is assembled by a complex of four large multifunctional proteins (AVES 1, AVES 2, AVES 3, and AVES 4). wikipedia.orgnih.gov These enzymes catalyze the sequential addition of acetate (B1210297) and propionate (B1217596) units. wikipedia.org Following the creation of the initial polyketide, a series of post-PKS modifications occur to form the final aglycone structure. Key enzymes involved in this modification stage include:

AveE: A cytochrome P450 monooxygenase responsible for the formation of the furan (B31954) ring between carbons C6 and C8. wikipedia.org

AveF: An NAD(P)H-dependent ketoreductase that reduces the keto group at the C5 position to a hydroxyl group. wikipedia.org

AveD: While not directly involved in the formation of the A2a aglycone, this enzyme is responsible for C-5 O-methylation in other avermectin components. kitasato-u.ac.jp

AveC: This enzyme influences the dehydration activity at the C22-C23 position, although its exact mechanism is still under investigation. wikipedia.org

The biosynthesis of the precursor molecules, such as 2-methylbutyryl-CoA which is the starter unit for the "a" series of avermectins like A2a, is also a critical but not fully explored area. wikipedia.org Further research into the enzymes responsible for generating these starter units and the regulatory networks that control their supply could lead to a more complete understanding of the entire biosynthetic pathway. Identifying and characterizing these less-understood enzymes and their functions is crucial for developing strategies to manipulate the pathway for enhanced production or the generation of novel avermectin analogs.

Advanced Genetic and Metabolic Engineering for Enhanced Production and Diversification

The industrial demand for avermectins has driven extensive research into genetic and metabolic engineering strategies to improve the production titers in Streptomyces avermitilis. nih.gov These efforts often focus on manipulating the biosynthetic pathway of which this compound is a central intermediate.

One key strategy involves the overexpression of positive regulatory genes or the deletion of negative regulatory genes. For example, the gene aveR is a cluster-situated activator, and its overexpression has been shown to significantly increase avermectin production. frontiersin.orgpnas.org Conversely, the gene aveI has been identified as a negative regulator, and its knockout can lead to a substantial increase in avermectin yields. scispace.com More recently, a TetR-family transcriptional regulator, AveT, was identified as an activator of avermectin production. Overexpression of aveT and deletion of its target gene, aveM (a putative efflux pump), led to increased avermectin levels. nih.gov

Another successful approach is to enhance the supply of precursors for avermectin biosynthesis. This includes overexpressing genes involved in the β-oxidation pathway (fadD and fadAB) to increase the availability of acyl-CoA precursors. nih.gov Additionally, introducing genes from the cyanobacterial CO2-concentrating mechanism (bicA and ecaA) has been shown to enhance the supply of malonyl-CoA and methylmalonyl-CoA, leading to increased B1a production. nih.gov

Combinatorial biosynthesis and domain swapping within the polyketide synthase (PKS) genes offer a powerful tool for creating novel avermectin derivatives. By substituting specific domains or entire modules of the PKS enzymes, researchers can alter the structure of the resulting aglycone. researchgate.net For instance, domain swapping in the avermectin PKS module 2 has been used to produce ivermectin directly through fermentation. researchgate.net These advanced genetic and metabolic engineering techniques not only hold the promise of significantly boosting the production of this compound and its derivatives but also open the door to generating a diverse array of new compounds with potentially improved or novel biological activities.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Avermectin Research

The advent of "omics" technologies has revolutionized the study of microbial secondary metabolism, including the production of avermectins. The complete genome sequencing of Streptomyces avermitilis has provided a foundational blueprint for understanding the genetic basis of avermectin biosynthesis and its regulation. pnas.orgnih.gov

Genomics has been instrumental in identifying the avermectin biosynthetic gene cluster and the functions of many of the genes within it. wikipedia.orgnih.gov Comparative genomics between wild-type and industrial high-producing strains can reveal mutations and genetic rearrangements that contribute to enhanced production, providing valuable targets for rational strain improvement. pnas.org

Proteomics , the large-scale study of proteins, allows for the analysis of changes in protein expression levels under different fermentation conditions or in genetically engineered strains. This can help identify rate-limiting enzymes in the biosynthetic pathway and uncover novel regulatory proteins that influence avermectin production.